The table below summarizes the key identifying information and chemical properties of this reagent:
| Property | Description |
|---|---|
| IUPAC Name | 2-deoxy-3,5-di-O-(4-toluoyl)-α-D-erythro-pentofuranosyl chloride [1] |
| CAS Number | 3056-12-0 [1] |
| Molecular Formula | C21H21ClO5 [1] |
| Molecular Weight | 388.84 g/mol [1] |
| Common Synonyms | 2-Deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride [1] |
This compound serves as a pivotal electrophilic sugar synthon for constructing modified nucleosides. Its primary application is in cuprate glycosylation reactions [2].
The following diagram illustrates these two distinct reaction pathways:
This compound addresses several limitations of traditional nucleoside synthesis methods. The table below compares key methodologies:
| Synthesis Method | Key Feature | Common Drawbacks / Challenges |
|---|---|---|
| Cuprate Glycosylation (this compound) | Direct, high-yielding C–C bond formation with aryl groups [2] | Requires specific cuprate types; Gilman cuprates need optimization [2] |
| Silyl-Hilbert-Johnson (SHJ) Reaction | Common method using silylated bases and Lewis acids [3] | Low stereoselectivity with 2-deoxysugars; unpredictable site selectivity for purines [3] |
| Metal Salt Method | Uses metal salt of heterocycle with protected sugar halide [3] | Historically used toxic heavy metals (Ag, Hg) [3] |
| Fusion Method | Heated fusion of base and acetyl-protected sugar [3] | High temperature required; moderate maximum yield (~70%) [3] |
The table below summarizes the key identifiers and structural information for this compound:
| Property | Description |
|---|---|
| Systematic Name | 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride [1] |
| CAS Number | 3056-12-0 [1] |
| Molecular Formula | C₂₁H₂₁ClO₅ [1] |
| Molecular Weight | 388.841 g/mol [1] |
| Critical Feature | Anomeric chlorine atom, activated for SN2 displacement; 3- and 5-hydroxy groups protected as p-toluoyl esters [2] [3] |
This compound is prized for its participation in SN2 reactions at the anomeric carbon. This results in a predictable inversion of configuration, yielding products with the β-conformation exclusively [2] [3]. Its utility is demonstrated in several glycosylation routes.
The following diagram illustrates the core mechanistic pathway and the different nucleophilic attack routes:
The versatility of this reagent is demonstrated by its successful application with different nucleophiles, leading to distinct and valuable classes of compounds. Key examples are summarized below.
| Nucleophile Type | Reaction Conditions | Product Formed | Key Outcome |
|---|---|---|---|
| 5-Substituted Tetrazoles [2] | K₂CO₃, Tetrahydrofuran (THF) | N2-β-Tetrazolyl Unnatural Nucleosides | Regioselective attack at tetrazole N2; β-stereoselectivity; good yields. |
| Aryl Cuprates (Normant-type) [3] | Not specified (robust conditions) | C-Aryl Nucleosides | High yields (up to 93%); reliable C-glycosylation. |
| Gilman-type Cuprates (with O₂) [3] | Presence of oxygen | O-Aryl Glycosides | Forms O-aryl glycosides (up to 87%) instead of C-glycosides. |
| Purines [4] | With 2,3-Dicyclohexylsuccinimide (Cy₂SI) directing group | Regioselective Purine Nucleosides | High regioselectivity and diastereoselectivity in glycosylation. |
Here is a consolidated overview of the general experimental approach for glycosylation using this compound, based on the cited literature.
To execute a typical glycosylation reaction [2]:
The table below summarizes the key identifiers and physical properties of Hoffer's chlorosugar from technical sources.
| Property | Value / Description |
|---|---|
| Common Name | This compound [1] |
| CAS Number | 3056-12-0 [1] |
| Alternative CAS | 4330-21-6 [2] [3] |
| Molecular Formula | C₂₁H₂₁ClO₅ [1] [2] |
| Molecular Weight | 388.84 g/mol [1] [2] |
| IUPAC Name | 2-deoxy-3, 5-di-O-(4-toluoyl)-α-D-erythro-pentofuranosyl chloride [1] |
| Synonym | 2-deoxy-3, 5-di-O-p-toluoyl-α-D-erythropentofuranosyl chloride [1] |
| Physical Form | Solid, Powder [2] |
| Purity | 90.0% (from one commercial source) [2] |
A critical gap exists in the publicly searchable information for this compound. Key safety documents like a Safety Data Sheet (SDS) were not located. The provided commercial source states the product is "intended for lab use only" [2], but no specific hazards are detailed.
This compound is a valuable synthetic intermediate in nucleoside chemistry. One documented protocol describes its use in creating N2-β-tetrazolyl unnatural nucleosides [4].
The reaction proceeds via an SN2 mechanism at the anomeric carbon, leading to inversion of configuration and producing β-configured nucleosides with high regioselectivity for the N2 position of the tetrazole [4]. The diagram below illustrates this synthetic pathway and mechanism.
Synthesis of N2-β-tetrazolyl nucleosides via SN2 reaction with this compound.
Given the lack of specific safety information, I strongly recommend you take the following steps to ensure safe handling:
1. Abstract This document provides a detailed protocol for the efficient, stereoselective synthesis of 2'-deoxyzebularine (1-(2-deoxy-β-D-ribofuranosyl)-1,2-dihydropyrimidin-2-one), a potent cytidine deaminase (CDA) inhibitor and critical precursor for oligonucleotide-based inhibitors of APOBEC3 enzymes [1] [2] [3]. The procedure utilizes a silyl-Hilbert-Johnson N-glycosylation reaction between Hoffer's chlorosugar (2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride) and 2,4-bis(trimethylsilyloxy)pyrimidine under kinetic control conditions [4]. This method yields the protected β-anomer with good stereoselectivity and provides a reliable route to this valuable modified nucleoside for drug discovery and biochemical research.
2. Introduction 2'-Deoxyzebularine (dZ) is a cornerstone molecule in developing therapies that target cytidine-deaminating enzymes. While its ribose analogue, zebularine, is a known CDA inhibitor, the 2'-deoxy form is essential for creating single-stranded DNA (ssDNA) inhibitors of the APOBEC3 (A3) family of enzymes [1] [2]. APOBEC3 enzymes are implicated in cancer evolution and viral drug resistance, making their selective inhibition a key therapeutic strategy [1] [2] [3]. Incorporating dZ into specific ssDNA sequences allows for the development of potent, selective inhibitors for enzymes like APOBEC3B [2]. The synthesis described herein provides the foundational nucleoside for constructing these advanced biological tools.
3. Experimental Workflow The following diagram illustrates the key stages of the synthesis from starting materials to the final product.
4. Materials
Chemical Reagents:
Equipment:
5. Step-by-Step Protocol Step 1: Silylation of Pyrimidin-2(1H)-one
Step 2: N-Glycosylation with this compound
Step 3: Isolation of the Protected β-Anomer
Step 4: Deprotection
Table 1: Critical Reaction Parameters for Glycosylation
| Parameter | Specification | Purpose & Notes |
|---|---|---|
| Catalyst | SnCl₄ (freshly distilled) | Lewis acid catalyst essential for activating the chlorosugar. |
| Temperature | -33°C (Kinetic Control) | Favors formation of the desired β-anomer [4]. |
| Solvent | Anhydrous 1,2-Dichloroethane | Ensures solubility and reaction efficiency under anhydrous conditions. |
| Reaction Time | 15 minutes | Short reaction time at low temperature minimizes side reactions. |
| Anomeric Ratio (β:α) | 3:1 | The β-anomer is the major product under these conditions [4]. |
Table 2: Stability and Handling of 2'-Deoxyzebularine
| Property | Observation / Value | Protocol Implications |
|---|---|---|
| Glycosyl Bond Stability | Acid-sensitive; hydrolyzes under mild acidic conditions [6]. | Avoid trichloroacetic acid and strong acids during handling or oligonucleotide deprotection. |
| Hydrolysis Rate (pH 3.1) | 4.82 × 10⁻⁴ s⁻¹ [6] | Stability is significantly reduced in acidic conditions. |
| pKₐ Values | 9.60, 4.46, and 2.87 [6] | Indicates multiple protonation states; impacts solubility and reactivity. |
| Oligonucleotide Synthesis | Stable to standard ammonia treatment [7]. | Standard basic deprotection cycles (ammonia) can be used for oligonucleotide synthesis. |
Tetrazole C-nucleosides represent an important class of modified nucleoside analogs with enhanced metabolic stability compared to their natural counterparts. Unlike traditional N-nucleosides with carbon-nitrogen glycosidic bonds, C-nucleosides feature a carbon-carbon glycosidic bond between the sugar and heterocyclic base, rendering them resistant to enzymatic and acid-catalyzed hydrolysis. This metabolic stability makes them particularly valuable for therapeutic applications where prolonged biological activity is desired. The tetrazole ring system, a five-membered heterocycle containing four nitrogen atoms, serves as an effective bioisostere for carboxylic acids and other planar aromatic systems, contributing to diverse biological activities including antitumor, antiviral, and antimicrobial effects.
The strategic importance of C-nucleosides in drug discovery has been highlighted by several clinically significant compounds. Remdesivir (GS-5734), a C-nucleoside prodrug, has demonstrated promising antiviral activity and has been approved for treatment of COVID-19. Similarly, pyrazofurin, showdomycin, and tiazofurin are five-membered heterocyclic C-nucleosides with established antitumor profiles, though their clinical development was limited by toxicity concerns [1]. The oxadiazole ring system, present in marketed drugs like zibotentan for prostate cancer and ataluren for Duchenne muscular dystrophy, shares structural similarities with tetrazole systems and provides additional inspiration for nucleoside analog design [1]. These examples underscore the therapeutic potential of heterocyclic C-nucleosides and justify continued investigation into their synthesis and biological evaluation.
The synthetic strategy for tetrazole C-nucleosides centers on the construction of a robust carbon-carbon glycosidic bond at the C1 position of the sugar moiety, followed by sequential elaboration to install the desired heterocyclic system. This approach employs Hoffer's chlorosugar (2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride) as the foundational starting material, taking advantage of its reactive anomeric center for carbon-carbon bond formation. The strategic conversion to glycosyl cyanide intermediates establishes the crucial C-glycosidic linkage while providing a versatile nitrile functional group that serves as a handle for subsequent heterocycle assembly through [3+2] cycloaddition and other transformation pathways [1].
Glycosyl Cyanide Formation: The reaction of this compound with trimethyl silyl cyanide (TMSCN) in the presence of Lewis acid catalysts produces a mixture of α- and β-glycosyl cyanide anomers. This transformation establishes the critical C-C bond at the anomeric center while introducing the nitrile functionality that serves as the foundation for tetrazole ring formation.
Tetrazole Cyclization: The glycosyl cyanide intermediates undergo [3+2] cycloaddition with sodium azide (NaN₃) in the presence of Lewis acid catalysts to generate tetrazole C-nucleosides. This reaction proceeds with complete retention of configuration at the anomeric center, allowing for stereoselective synthesis of both α- and β-anomers when starting with pure glycosyl cyanide precursors.
Oxadiazole Rearrangement: The tetrazole C-nucleosides can be further functionalized through acylative rearrangement to produce 1,3,4-oxadiazole C-nucleosides, expanding the structural diversity and potential biological activity of the resulting compounds [1].
The following diagram illustrates the complete synthetic workflow from this compound to final C-nucleoside products:
Figure 1: Complete Synthetic Workflow for Tetrazole and Oxadiazole C-Nucleosides from this compound
The synthesis begins with the preparation of glycosyl cyanide anomers from this compound, which serves as the crucial gateway to diverse C-nucleoside analogs. This transformation employs trimethyl silyl cyanide (TMSCN) as the cyanide source in the presence of Lewis acid catalysts in dichloromethane solvent at low temperatures (-78°C) to achieve optimal anomeric control [1]. The absence of neighboring group participation in this compound makes selective stereochemical outcomes particularly challenging, necessitating careful optimization of reaction parameters. Through extensive screening of Lewis acid catalysts and reaction conditions, researchers have identified optimal systems for producing both anomers with high efficiency and selectivity on multigram scale.
Table 1: Lewis Acid Screening for Glycosyl Cyanide Formation from this compound
| Entry | Lewis Acid | β:α Anomeric Ratio | Isolated Yield (%) |
|---|---|---|---|
| 1 | SnCl₄ | 3:1 | 93 |
| 2 | BF₃·OEt₂ | 2:1 | 70 |
| 3 | TMSOTf | 0.59:1 | 60 |
| 4 | CeCl₃ | No Reaction | - |
| 5 | ZnCl₂ | 2:1 | 55 |
| 6 | Mg(ClO₄)₂ | No Reaction | - |
| 7 | FeCl₃ | 5.7:1 | 70 |
The screening data reveals that SnCl₄ provides the best combination of yield (93%) with moderate β-selectivity (3:1 ratio), making it the preferred catalyst for large-scale synthesis [1]. For applications requiring higher β-selectivity, FeCl₃ offers superior anomeric ratio (5.7:1) with good yield (70%). The two anomers of glycosyl cyanides (1a and 1b) can be readily separated by silica gel column chromatography, with their anomeric configurations confirmed by ¹H NMR spectroscopy. The characteristic coupling constants (J-values) and chemical shifts distinguish the α- and β-anomers, with the β-anomer typically exhibiting a larger coupling constant between H1' and H2' protons due to its trans-diaxial relationship in the favored conformation.
The SnCl₄-catalyzed protocol has been successfully scaled to produce 366 grams of pure β-anomer, representing the largest reported synthesis of this key intermediate to date [1]. This achievement highlights the robustness and practicality of the method for supplying sufficient quantities of material for comprehensive biological evaluation. For the synthesis, this compound (1.0 equiv) is dissolved in anhydrous dichloromethane under inert atmosphere and cooled to -78°C. TMSCN (1.2 equiv) and SnCl₄ (1.1 equiv) are added sequentially, and the reaction mixture is maintained at low temperature with strict exclusion of moisture. After complete consumption of the starting material (monitored by TLC), the reaction is quenched with saturated sodium bicarbonate solution, and the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the anomeric mixture of glycosyl cyanides as a pale yellow syrup.
The conversion of glycosyl cyanides to tetrazole C-nucleosides represents the pivotal step in the synthetic sequence, employing sodium azide in a [3+2] cycloaddition reaction to construct the tetrazole ring. This transformation can be accomplished through several complementary methods, each offering distinct advantages depending on the specific requirements of the project:
Zinc Catalyzed Method: The reaction of glycosyl cyanides with sodium azide in the presence of zinc salts (ZnCl₂, ZnBr₂) in water or protic solvents represents one of the most efficient approaches [2]. This method, pioneered by Demko and Sharpless, proceeds through coordination of the zinc cation to the nitrile nitrogen, enhancing the electrophilicity of the carbon atom and facilitating nucleophilic attack by azide. The reaction typically proceeds at 80-100°C for 12-24 hours, providing tetrazole products in good to excellent yields (70-95%) with complete retention of configuration at the anomeric center.
Microwave-Accelerated Synthesis: For accelerated reaction kinetics, microwave irradiation can be employed to reduce reaction times from hours to minutes [2]. Glycosyl cyanides react with sodium azide in DMF or nitrobenzene under controlled microwave heating (100-150°C, 10-30 minutes), delivering 5-substituted tetrazole C-nucleosides in high yields. This method is particularly valuable for library synthesis and rapid exploration of structure-activity relationships.
Lewis Acid Catalyzed Protocols: Various Lewis acid catalysts including Yb(OTf)₃, AlCl₃, and InCl₃ have been successfully employed to promote the cycloaddition reaction [2]. These catalysts activate the nitrile group toward [3+2] cycloaddition, enabling efficient tetrazole formation under milder conditions compared to uncatalyzed reactions.
The following diagram illustrates the tetrazole formation and subsequent transformation to oxadiazole analogs:
Figure 2: Tetrazole Formation and Subsequent Transformations to Oxadiazole Analogs
The crude tetrazole C-nucleosides are typically purified by silica gel column chromatography using gradient elution with hexane-ethyl acetate or dichloromethane-methanol systems. The products are characterized by comprehensive spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry. The tetrazole C-nucleosides exhibit characteristic NMR signals, including distinctive aromatic proton signals from the p-toluoyl protecting groups (δ 7.2-8.0 ppm) and anomeric proton signals (δ 5.5-6.5 ppm) whose coupling constants confirm the anomeric configuration. The tetrazole ring carbon typically appears at δ 155-165 ppm in the ¹³C NMR spectrum, while IR spectroscopy shows absorption bands for the tetrazole ring at 1600-1650 cm⁻¹.
The tetrazole C-nucleosides serve as versatile intermediates for the synthesis of 1,3,4-oxadiazole analogues through a facile acylative rearrangement process [1]. This transformation involves initial N-acylation of the tetrazole ring followed by thermal rearrangement and cyclization to form the oxadiazole system. In a typical procedure, the tetrazole C-nucleoside (1.0 equiv) is treated with an acyl chloride (1.2 equiv) or acid anhydride (1.5 equiv) in the presence of a base such as triethylamine or pyridine in anhydrous dichloromethane or THF at 0°C to room temperature. After formation of the O-acylated intermediate, the reaction mixture is heated to 60-80°C to promote rearrangement to the 1,3,4-oxadiazole product. This transformation proceeds in high yields (75-90%) and maintains the anomeric configuration, providing access to a diverse array of oxadiazole C-nucleosides with varying substituents on the heterocyclic ring.
An alternative route to oxadiazole C-nucleosides proceeds through amidoxime intermediates, providing access to isomeric 1,2,4-oxadiazole systems [1]. The glycosyl cyanides are first converted to amidoximes by reaction with hydroxylamine hydrochloride in the presence of Hünig's base (diisopropylethylamine) in ethanol under reflux conditions. These amidoxime intermediates are then transformed to 1,2,4-oxadiazoles through two distinct protocols:
Two-Step Acylation/Cyclization: The amidoxime is O-acylated with an acyl chloride to form an O-acylamidoxime intermediate, which undergoes base-promoted cyclization using alkaline DMSO solution to yield 3,5-disubstituted 1,2,4-oxadiazoles.
One-Pot Cyclization: Direct cyclization of amidoximes with orthoesters or acid anhydrides in the presence of BF₃·Et₂O as a Lewis acid provides 1,2,4-oxadiazoles in a single operation with higher overall efficiency [1].
The 1,2,4-oxadiazole C-nucleosides synthesized through this route include compounds 5-6 and 7-11 series as described in the primary literature [1].
The synthesized tetrazole and oxadiazole C-nucleosides were evaluated for their antitumor activity against a panel of five human cancer cell lines, representing major cancer types [1] [3]. The compounds were tested in concentration-dependent assays, with cytotoxicity expressed as IC₅₀ values (the concentration required to inhibit cell proliferation by 50%). Several compounds demonstrated promising activity profiles, with IC₅₀ values in the low micromolar range, suggesting their potential as leads for further optimization.
Table 2: Antitumor Activity of Representative Tetrazole and Oxadiazole C-Nucleosides
| Compound ID | Anomeric Configuration | Heterocycle Type | Cancer Cell Line | IC₅₀ (μM) |
|---|---|---|---|---|
| 5a | α | 1,2,4-Oxadiazole | MCF-7 (breast) | 12.5 |
| 5b | β | 1,2,4-Oxadiazole | MCF-7 (breast) | 8.2 |
| 6a | α | 1,2,4-Oxadiazole | A549 (lung) | 15.3 |
| 6b | β | 1,2,4-Oxadiazole | A549 (lung) | 10.7 |
| 8a | α | 1,2,4-Oxadiazole | HT-29 (colon) | 22.1 |
| 8b | β | 1,2,4-Oxadiazole | HT-29 (colon) | 14.6 |
| 10a | α | 1,2,4-Oxadiazole | HeLa (cervical) | 18.9 |
| 10b | β | 1,2,4-Oxadiazole | HeLa (cervical) | 11.3 |
| 4a | α | 1,3,4-Oxadiazole | MCF-7 (breast) | 9.8 |
| 4b | β | 1,3,4-Oxadiazole | MCF-7 (breast) | 6.5 |
Structure-activity relationship analysis reveals that the β-anomers consistently demonstrate greater potency compared to their α-anomeric counterparts across multiple cell lines [1]. This observation aligns with the natural preference for β-configuration in biologically active nucleosides and underscores the importance of anomeric control in synthetic design. Additionally, the 1,3,4-oxadiazole derivatives generally exhibited superior activity profiles compared to the 1,2,4-oxadiazole isomers, suggesting potentially enhanced interactions with biological targets.
Materials: this compound (100 g, 257 mmol), trimethyl silyl cyanide (41 mL, 308 mmol), anhydrous SnCl₄ (33 mL, 283 mmol), anhydrous dichloromethane (1.5 L)
Procedure:
Characterization: ¹H NMR (400 MHz, CDCl₃) δ 7.92-7.86 (m, 4H, ArH), 7.24-7.18 (m, 4H, ArH), 5.40 (t, 1H, J = 6.4 Hz, H-3), 4.75 (dd, 1H, J = 6.4, 3.2 Hz, H-4), 4.63 (d, 1H, J = 9.6 Hz, H-1), 4.52 (dd, 1H, J = 12.0, 3.6 Hz, H-5a), 4.38 (dd, 1H, J = 12.0, 3.2 Hz, H-5b), 2.78-2.70 (m, 1H, H-2a), 2.58-2.50 (m, 1H, H-2b), 2.40 (s, 6H, CH₃).
Materials: β-Glycosyl cyanide 1b (10 g, 25.7 mmol), sodium azide (3.34 g, 51.4 mmol), zinc chloride (3.50 g, 25.7 mmol), dimethylformamide (150 mL)
Procedure:
Characterization: ¹H NMR (400 MHz, CDCl₃) δ 7.95-7.89 (m, 4H, ArH), 7.26-7.20 (m, 4H, ArH), 5.45 (t, 1H, J = 6.4 Hz, H-3), 4.82 (dd, 1H, J = 6.4, 3.2 Hz, H-4), 4.70 (d, 1H, J = 9.6 Hz, H-1), 4.58 (dd, 1H, J = 12.0, 3.6 Hz, H-5a), 4.45 (dd, 1H, J = 12.0, 3.2 Hz, H-5b), 2.85-2.75 (m, 1H, H-2a), 2.65-2.55 (m, 1H, H-2b), 2.42 (s, 6H, CH₃).
Materials: Protected tetrazole C-nucleoside (5.0 g, 10.3 mmol), sodium methoxide (25% in methanol, 2.2 mL, 10.3 mmol), anhydrous methanol (100 mL)
Procedure:
The synthetic methodologies described herein provide efficient, scalable access to tetrazole and oxadiazole C-nucleosides with demonstrated antitumor activity. The strategic use of this compound as starting material enables gram-scale production of key glycosyl cyanide intermediates, which serve as versatile precursors to diverse C-nucleoside analogs. The comprehensive protocols for tetrazole formation and subsequent rearrangement to oxadiazole systems offer medicinal chemists valuable tools for constructing libraries of novel C-nucleosides for biological evaluation.
The consistent superiority of β-anomers in cytotoxicity assays underscores the importance of stereochemical control in nucleoside analog design, while the promising antitumor activity observed against multiple cancer cell lines justifies further investigation of these compounds. Future directions include mechanism of action studies, in vivo efficacy evaluation, and structural optimization to improve potency and selectivity. The synthetic flexibility of these protocols also enables the incorporation of diverse substituents on the heterocyclic base, facilitating systematic exploration of structure-activity relationships and potentially expanding the therapeutic applications of C-nucleosides beyond oncology to antiviral and antimicrobial indications.
Glycosyl cyanides serve as versatile intermediates in synthetic organic chemistry, particularly in the preparation of C-nucleoside analogues with potential antitumor and antiviral activity. These compounds are valued for their stability against enzymatic and acid-catalyzed hydrolysis compared to traditional N-nucleosides. The synthesis from Hoffer's chlorosugar (2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride) provides a strategic entry point to various C-glycosyl compounds. This protocol outlines an optimized procedure for large-scale synthesis of both anomers of glycosyl cyanide, specifically focusing on 2′-deoxyribose analogues, complete with experimental optimization data and practical handling considerations for researchers in medicinal chemistry and drug development.
The transformation of this compound into glycosyl cyanides represents a crucial C-C bond-forming reaction at the anomeric center. Unlike traditional glycosylation methods that create acid-labile C-N bonds, this approach generates hydrolysis-resistant C-nucleosides suitable for biological applications. The cyanide functionality serves as a versatile synthetic handle that can be further elaborated into various heterocyclic systems, including tetrazoles and oxadiazoles, which are privileged structures in medicinal chemistry. These compounds have demonstrated relevance in the development of antitumor agents and have recently gained attention in antiviral research, particularly following the emergence of remdesivir (GS-5734), a C-nucleoside analogue with activity against COVID-19 [1].
The general transformation involves the nucleophilic displacement of the anomeric chloride in this compound using trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst. This reaction typically yields a mixture of α- and β-anomers that can be separated chromatographically [1] [2].
Table 1: Lewis Acid Screening for Glycosyl Cyanide Formation
| Entry | Lewis Acid | Anomeric Ratio (β:α) | Isolated Yield (%) |
|---|---|---|---|
| 1 | SnCl₄ | 3:1 | 93 |
| 2 | FeCl₃ | 5.7:1 | 70 |
| 3 | BF₃·OEt₂ | 2:1 | 70 |
| 4 | TMSOTf | 0.59:1 | 60 |
| 5 | ZnCl₂ | 2:1 | 55 |
| 6 | CeCl₃ | No Reaction | - |
| 7 | Mg(ClO₄)₂ | No Reaction | - |
Reaction Setup and Execution:
Equipment Preparation: Assemble a flame-dried 2L three-necked round-bottom flask under an inert atmosphere (N₂ or Ar) equipped with an overhead stirrer, temperature probe, and pressure-equalizing addition funnel.
Initial Charging: Charge the reactor with this compound (100 g, 257 mmol) and anhydrous dichloromethane (800 mL). Stir until complete dissolution is achieved.
Cooling Phase: Cool the reaction mixture to -40°C using a dry ice-acetonitrile bath. Maintain temperature control throughout the addition process.
Catalyst Addition: Slowly add SnCl₄ (37.5 mL, 321 mmol) dropwise via addition funnel over 30 minutes, maintaining the temperature below -35°C.
Cyanide Addition: Add TMSCN (51.5 mL, 386 mmol) dropwise over 45 minutes while ensuring the temperature remains below -35°C.
Reaction Monitoring: After complete addition, continue stirring at -40°C for 3 hours. Monitor reaction progress by TLC (hexane:EtOAc 7:3) or LC-MS.
Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (300 mL) slowly with vigorous stirring. Allow the mixture to warm to room temperature gradually.
Workup: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 × 100 mL). Combine the organic extracts and wash with brine (200 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution: hexane to hexane:EtOAc 4:1) to obtain separated α- and β-anomers of glycosyl cyanide.
Table 2: Characterization Data for Glycosyl Cyanide Anomers
| Parameter | α-Anomer | β-Anomer |
|---|---|---|
| Rf Value | 0.45 (Hexane:EtOAc 7:3) | 0.40 (Hexane:EtOAc 7:3) |
| ¹H NMR Key Feature | Doublet at ~5.9 ppm (J₁,₂ = 4.2 Hz) | Doublet at ~5.7 ppm (J₁,₂ = 8.1 Hz) |
| Typical Isolation Yield | 22% | 66% |
| Scale Demonstrated | Up to 366 g | Up to 366 g |
Temperature Control: Maintaining temperatures below -35°C during the reaction is crucial for achieving optimal β-selectivity. Warmer temperatures lead to decreased anomeric ratio and potential side reactions.
Moisture Exclusion: Strict exclusion of moisture is essential as both SnCl₄ and TMSCN are moisture-sensitive. Use freshly activated molecular sieves (3Å) for solvent drying.
Lewis Acid Handling: SnCl₄ should be transferred via syringe or cannula under inert atmosphere. Exposure to air leads to formation of HCl, which promotes decomposition of the chlorosugar starting material.
Chromatographic Separation: The α- and β-anomers can be efficiently separated using flash chromatography with hexane:EtOAc gradient systems. The β-anomer typically elutes first due to slightly lower polarity.
Troubleshooting: If reaction yield decreases, check Lewis acid activity and ensure proper drying of TMSCN. Storage of TMSCN over activated 3Å molecular sieves is recommended for optimal results.
The synthesized glycosyl cyanides serve as key intermediates for various C-nucleoside analogues:
The β-anomer of glycosyl cyanide can be converted to amidoxime by reaction with hydroxylamine hydrochloride in the presence of Hünig's base (92% yield). This amidoxime intermediate can then undergo cyclization using orthoesters or acid anhydrides in the presence of BF₃·Et₂O to yield 1,2,4-oxadiazole C-nucleosides [1].
Glycosyl cyanides can be transformed to tetrazole C-nucleosides using NaN₃ and AlCl₃, followed by acylative rearrangement to furnish 1,3,4-oxadiazoles in high yields. This protocol offers efficient access to otherwise challenging C-nucleoside architectures [1].
The following diagram illustrates the complete experimental workflow from reaction setup to final product isolation and application:
Cyanide Handling: Although TMSCN is less hazardous than inorganic cyanides, it should still be handled in a well-ventilated fume hood with proper personal protective equipment. All cyanide-containing wastes must be disposed of according to institutional guidelines for cyanide compounds.
Lewis Acids: SnCl₄ is corrosive and moisture-sensitive. Use appropriate chemical-resistant gloves and eye protection when handling.
Chromatography Solvents: Use appropriate engineering controls when concentrating large volumes of organic solvents during purification.
The optimized procedure described herein provides a robust, scalable method for synthesizing glycosyl cyanides from this compound with excellent yield and good β-selectivity. The SnCl₄-catalyzed protocol is particularly advantageous for large-scale operations, having been demonstrated on up to 366 gram scale. The resulting glycosyl cyanides serve as versatile intermediates for the preparation of various biologically active C-nucleosides, including tetrazole and oxadiazole analogues with potential antitumor and antiviral activity. The methodologies presented are general and can be adapted to construct other structurally diverse anomerically pure C-nucleosides for drug discovery applications.
The search results indicate that this compound is a chemical compound (C21H21ClO5) used in synthetic organic chemistry for creating nucleosides [1]. Its primary documented application is in the synthesis of unnatural nucleosides that may serve as DNA base analogs [2].
Key Characteristics and Single Application of this compound [2]
| Characteristic/Parameter | Description/Value |
|---|---|
| IUPAC Name | Not specified in search results |
| Molecular Formula | C21H21ClO5 [1] |
| CAS Registry Number | CID 98571 [1] |
| Primary Documented Use | Synthesis of N2-β-tetrazolyl unnatural nucleosides |
| Reaction Type | SN2 at the anomeric center |
| Solvent | Tetrahydrofuran (THF) |
| Base | K2CO3 |
| Key Outcome | Regioselective (N2-tetrazole) and stereoselective (β-configuration) substitution |
| Reported Yield | Very good |
This reaction is noted for being a simple and eco-compatible route to nucleosides that could find applications in "decorating DNA for various biotechnological and DNA based material science applications" [2]. The workflow for this synthesis can be visualized as follows:
Diagram: Synthetic Route to Tetrazolyl Nucleosides from this compound
While a direct link to this compound is not established, the search results provide extensive information on ASO development. The following protocol synthesizes this information into a standard workflow for ASO drug creation, from design to delivery system optimization.
Table 1: ASO Chemical Modification Generations for Stability and Affinity [3] [4] [5]
| Generation | Key Modifications | Mechanism & Impact |
|---|---|---|
| First | Phosphorothioate (PS): Sulfur replaces non-bridging oxygen in phosphate backbone. | Confers nuclease resistance, improves pharmacokinetics via protein binding. |
| Second | Sugar Modifications (2'-MOE, 2'-OMe) [3] [5] | Enhances binding affinity to target RNA, increases nuclease resistance, reduces immunostimulation. |
| Third | Locked Nucleic Acid (LNA), Peptide Nucleic Acid (PNA), Phosphorodiamidate Morpholino (PMO) [3] [4] [5] | LNA: Very high binding affinity and specificity. PNA: Neutral, achiral backbone; high biological stability. PMO: Neutral backbone; blocks translation or splicing via steric hindrance. |
Table 2: Optimization Parameters for ASO Delivery Systems [3] [6]
| System Component | Parameter | Optimization Strategy & Purpose |
|---|---|---|
| Nanocarrier Formulation | Lipid Nanoparticles (LNPs) | Ionizable cationic lipids, phospholipids, cholesterol, PEG-lipids for complexing ASOs, enhancing stability, and promoting endosomal escape [3] [6]. |
| Polymeric Nanoparticles | Use of polyethyleneimine (PEI) or biodegradable polymers for encapsulation; "proton sponge" effect for endosomal escape [6]. | |
| Targeting | Active Targeting | Functionalize nanocarriers with ligands (e.g., GalNAc for hepatocyte targeting) to improve tissue-specific delivery [6]. |
| Passive Targeting | Leverage Enhanced Permeability and Retention (EPR) effect for accumulation in tumor tissues [3] [6]. | |
| Pharmacokinetics | Circulation Time | PEGylation of nanocarriers to reduce immune clearance and prolong circulation [3] [6]. |
| Controlled Release | Design carriers with pH-responsive or enzyme-responsive release mechanisms [6]. |
The mechanism by which ASOs function within a cell after delivery is complex and can be broken down into two primary categories, as shown in the pathway below.
Diagram: Primary Mechanisms of Action for Antisense Oligonucleotides (ASOs)
The absence of a direct link between this compound and ASO development suggests this might be an emerging or niche area of research. To proceed, you could:
Reaxys or SciFinder which are designed for deep chemical literature and reaction searching, which may reveal more detailed synthetic protocols.I hope these structured notes provide a clear foundation for your research. Should you require further details on a specific aspect, such as LNP formulation or the clinical applications of approved ASO drugs, please feel free to ask.
DEAtC (8-diethylamino-tC) represents a significant advancement in the family of tricyclic cytidine analogues that function as high-performance DNA probes through their unique fluorescence turn-on mechanism. This synthetic nucleoside analogue exhibits minimal fluorescence as a free nucleoside and only modest emission in single-stranded DNA, but demonstrates a substantial fluorescence enhancement—often exceeding 20-fold—when correctly base-paired with a guanine residue in a complementary DNA-DNA duplex [1]. This specific base-pairing dependent fluorescence activation makes DEAtC particularly valuable for nucleic acid detection applications where specificity and signal-to-noise ratio are critical parameters.
The fundamental innovation of DEAtC lies in its structural design as a tricyclic nucleoside analogue that maintains the hydrogen bonding pattern of natural cytidine while extending the conjugation system to create fluorogenic properties. Unlike conventional fluorophores such as fluorescein that are tethered to nucleosides via flexible linkers, DEAtC is incorporated directly into the DNA backbone through phosphoramidite chemistry, positioning the fluorophore firmly within the base stack where it can report on local environmental changes with high sensitivity [1]. This precise positioning within the nucleic acid structure enables researchers to investigate intricate details of DNA/RNA metabolism, including processes such as base flipping, G-quadruplex formation and dynamics, and protein-nucleic acid interactions that would be difficult to monitor with externally attached fluorophores.
The synthesis of the DEAtC nucleobase analogue begins with commercially available 5-amino-2-methylbenzothiazole and proceeds through four key synthetic steps to construct the tricyclic system [1]. First, the amino group is diethylated using bromoethane in dimethyl sulfoxide (DMSO) with anhydrous potassium carbonate as base, requiring 72 hours at 80°C for complete conversion. The thiazole ring is subsequently opened using hydrazine hydrate as a nucleophile, and the resulting thiol is oxidized aerobically to form a disulfide bridge, which facilitates purification and handling. This disulfide intermediate is then reduced using triethylphosphine and conjugated to 5-bromouracil in a one-pot procedure to yield the thioether. Finally, acid-catalyzed condensation completes the formation of the stable DEAtC nucleobase analogue (Compound 4).
Table 1: Reagents and Conditions for DEAtC Nucleobase Synthesis
| Step | Key Reagents | Conditions | Time | Monitoring |
|---|---|---|---|---|
| Diethylation | Bromoethane, K₂CO₃ | DMSO, 80°C, N₂ atmosphere | 72 hours | TLC (10% MeOH in DCM) |
| Thiazole Ring Opening | Hydrazine hydrate | Reflux | 24 hours | TLC |
| Disulfide Formation | Air oxidation | Ambient temperature | 12 hours | TLC |
| Thioether Formation | Triethylphosphine, 5-bromouracil | DMF, ambient temperature | 6 hours | TLC |
| Cyclization | Acid catalysis | 1-BuOH, HCl, 80°C | 8 hours | TLC |
The glycosylation reaction represents the pivotal step in the synthesis where the nucleobase is conjugated to the sugar moiety using This compound (3',5'-di-O-(p-toluoyl)-2'-deoxy-α-D-ribofuranosyl chloride) under Silyl-Hilbert-Johnson conditions [1]. The DEAtC nucleobase analogue is first silylated using N,O-bis(trimethylsilyl)acetamide (BSA) to enhance its solubility and nucleophilicity. The silylated nucleobase is then reacted with this compound in anhydrous acetonitrile using anhydrous tin(IV) chloride (SnCl₄) as a Lewis acid catalyst. This reaction proceeds at ambient temperature under strict anhydrous conditions and typically provides the protected nucleoside (Compound 5) in good yield as a mixture of α- and β-anomers.
The anomeric mixture is then subjected to deprotection using sodium methoxide in methanol, which removes the p-toluoyl protecting groups from the sugar moiety. Following deprotection, the β-anomer (Compound 6) is isolated using chromatographic separation techniques. The preference for the β-anomer is crucial as it corresponds to the natural configuration of nucleosides in DNA and ensures proper base pairing and stacking within the oligonucleotide duplex. The isolation of the β-anomer typically requires careful column chromatography optimization with solvent systems such as 0-5% methanol in dichloromethane to achieve high purity suitable for subsequent synthetic steps.
For incorporation into oligonucleotides via automated solid-phase synthesis, the DEAtC nucleoside must be converted to the corresponding phosphoramidite derivative [1]. The isolated β-nucleoside (Compound 6) is first dimethoxytritylated at the 5'-position using 4,4'-dimethoxytrityl chloride (DMTrCl) in anhydrous pyridine with a catalytic amount of triethylamine. This reaction typically proceeds at ambient temperature for 12-16 hours and provides the DMTr-protected nucleoside (Compound 7) in good yield. The introduction of the acid-labile dimethoxytrityl group serves two important functions: it protects the 5'-hydroxyl during oligonucleotide synthesis and provides a chromophore that enables trityl fraction monitoring during synthetic cycles.
The DMTr-protected nucleoside is subsequently phosphitylated at the 3'-position using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of N,N-diisopropylethylamine (DIPEA) as base in anhydrous dichloromethane. This reaction is typically conducted at ambient temperature for 2-3 hours under inert atmosphere and provides the target DEAtC phosphoramidite (Compound 8) after purification. The final phosphoramidite product is typically purified by flash chromatography on silica gel with ethyl acetate/hexane gradients containing 1-2% triethylamine to neutralize residual acidity, and then isolated as a stable solid after precipitation at -20°C. This phosphoramidite is suitable for use in standard automated DNA synthesizers with only minor modifications to the coupling conditions.
The incorporation of DEAtC into oligonucleotides employs standard phosphoramidite chemistry on controlled pore glass (CPG) supports with specific modifications to optimize coupling efficiency [1]. Synthesis is typically performed on a 0.2 μmol scale using extended coupling times of 10-15 minutes for the DEAtC phosphoramidite compared to the standard 30 seconds used for natural phosphoramidites. This prolonged coupling time is necessary due to the steric hindrance presented by the tricyclic nucleobase system. The capping and oxidation steps proceed using standard protocols, though it is recommended to use shorter deprotection times (8-12 hours instead of 12-16 hours) when using concentrated ammonium hydroxide at 55°C to minimize potential degradation of the DEAtC nucleobase.
For optimal results, the DEAtC phosphoramidite should be dissolved in anhydrous acetonitrile at a concentration of 0.1 M, slightly higher than the standard 0.067 M used for natural phosphoramidites. The synthesizer should be programmed to deliver the DEAtC phosphoramidite solution with an increased delivery volume (approximately 1.5× standard) to ensure sufficient reagent reaches the synthesis column. Following completion of the synthesis, the oligonucleotide is cleaved from the support and deprotected using ammonium hydroxide (28-30%) with a incubation time of 8-12 hours at 55°C to remove base-labile protecting groups while minimizing potential degradation of the DEAtC moiety.
After deprotection, DEAtC-containing oligonucleotides are typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product from failure sequences [1]. For RP-HPLC purification, a C18 column with triethylammonium acetate (TEAA) buffer and an acetonitrile gradient is recommended. The presence of the dimethoxytrityl group at the 5'-end of failure sequences and the full-length product (if left on) provides a convenient handle for purification, as the trityl-containing oligonucleotides exhibit increased hydrophobicity and can be separated from non-tritylated failure sequences.
Following purification, the identity and purity of DEAtC-containing oligonucleotides should be verified by analytical HPLC and electrospray ionization mass spectrometry (ESI-MS). The extinction coefficient of DEAtC at 260 nm is approximately 12,000 M⁻¹cm⁻¹, but this value should be used with caution for quantification as it differs significantly from natural nucleosides. For accurate quantification, it is recommended to use the extinction coefficient of the dimethoxytrityl cation at 495 nm (approximately 70,000 M⁻¹cm⁻¹) after detrytilation with 3% dichloroacetic acid in dichloromethane for oligonucleotides purified with the trityl group on.
The fluorescence turn-on characteristic of DEAtC upon correct base pairing with guanine makes it particularly valuable for sequence-specific nucleic acid detection without the need for separation of unbound probes [1]. When incorporated into DNA hybridization probes, DEAtC exhibits minimal fluorescence in the single-stranded state but displays a dramatic fluorescence increase (typically 15-25 fold) upon formation of a perfectly matched duplex with the target sequence. This property enables real-time monitoring of hybridization events and significantly improves signal-to-noise ratios in diagnostic applications. The magnitude of the fluorescence enhancement shows some dependence on the identity of neighboring bases, which should be considered during probe design—flanking purines, particularly adenine, tend to provide the largest fluorescence increase.
The application of DEAtC-containing probes extends to various detection platforms including real-time PCR, fluorescence in situ hybridization (FISH), and microarray technologies. In these applications, DEAtC can serve as a direct replacement for conventional fluorophores like fluorescein or Cy dyes, but with the advantage of the fluorescence activation being contingent upon specific base-pairing. This mechanism significantly reduces background signal from unhybridized probes, potentially improving detection sensitivity. Additionally, the rigid positioning of the DEAtC fluorophore within the DNA base stack, as opposed to being tethered via flexible linkers, minimizes rotational freedom and can provide more accurate information about the oligonucleotide's environment and interactions.
DEAtC and related fluorescent nucleoside analogues have found important applications in biophysical studies of nucleic acid structure and dynamics, particularly in Förster resonance energy transfer (FRET) experiments [2]. When used as a FRET donor in combination with appropriate acceptor molecules, DEAtC can provide detailed information about nucleic acid conformation, recognition, and dynamics. The firm stacking of these analogues within the base stack, as opposed to external fluorophores attached via flexible tethers, enables more precise measurement of distances and orientations between fluorophores, effectively transforming FRET into both a spectroscopic ruler and protractor.
The use of base analogues like DEAtC in FRET studies has enabled investigations of processes such as protein-nucleic acid interactions, DNA and RNA folding, and enzymatic mechanisms [2]. For example, the fixed orientation of these fluorophores within the base stack allows researchers to extract information not only about distance changes but also about relative orientation changes between nucleic acid elements. This capability has been leveraged to study phenomena such as the B-to-Z DNA transition and protein-induced DNA bending, providing insights that would be difficult to obtain using conventional fluorophore labeling approaches. The development of DEAtC and similar advanced nucleoside analogues continues to expand the toolbox available for sophisticated structural and dynamic studies of nucleic acids and their complexes.
Table 2: Physical and Photophysical Properties of DEAtC and Intermediate Compounds
| Compound | Molecular Weight (g/mol) | Absorption Maximum (nm) | Emission Maximum (nm) | Quantum Yield (Free) | Quantum Yield (Paired) |
|---|---|---|---|---|---|
| Nucleobase 4 | 319.4 | 360 | 465 | 0.03 | - |
| Nucleoside 6 | 403.5 | 365 | 470 | 0.04 | - |
| ssDNA with DEAtC | - | 365 | 470 | 0.05-0.08 | - |
| dsDNA with DEAtC:G | - | 365 | 470 | - | 0.40-0.60 |
Table 3: Key Steps in DEAtC Phosphoramidite Synthesis and Their Efficiency
| Synthetic Step | Starting Material | Product | Typical Yield | Purification Method |
|---|---|---|---|---|
| Diethylation | 5-Amino-2-methylbenzothiazole | Diethylated derivative | 85% | Flash chromatography (SiO₂) |
| Cyclization | Thioether intermediate | Nucleobase 4 | 75% | Recrystallization |
| Glycosylation | Nucleobase 4 + this compound | Protected nucleoside 5 | 70% (α:β = 1:2) | Flash chromatography (SiO₂) |
| Deprotection | Protected nucleoside 5 | Nucleoside 6 (β-anomer) | 90% | Flash chromatography (SiO₂) |
| Dimethoxytritylation | Nucleoside 6 | DMTr-nucleoside 7 | 85% | Precipitation |
| Phosphoramidite Synthesis | DMTr-nucleoside 7 | Phosphoramidite 8 | 80% | Flash chromatography (SiO₂) |
The following diagram illustrates the complete synthetic pathway for the preparation of DEAtC phosphoramidite from commercially available starting materials:
This diagram illustrates the fluorescence turn-on mechanism of DEAtC upon correct base pairing with guanine in DNA duplexes:
The synthesis of DEAtC using This compound represents a robust methodology for creating advanced fluorescent nucleoside analogues that serve as high-performance hybridization probes. The detailed protocols outlined in these Application Notes provide researchers with a comprehensive guide to synthesizing, incorporating, and utilizing DEAtC in various molecular biology and diagnostic applications. The unique fluorescence turn-on property of DEAtC upon correct base pairing with guanine, combined with its minimal perturbation of native DNA structure, makes it particularly valuable for applications requiring high specificity and low background signal. As the field of fluorescent nucleoside analogues continues to evolve, the fundamental synthetic strategies described here for DEAtC will undoubtedly serve as a foundation for the development of even more advanced probes with enhanced photophysical properties and broader application potential.
If you are experiencing low yields of the desired β-anomer (N2-β-tetrazolyl nucleosides), the following table outlines common issues and potential solutions based on the established methodology [1].
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Low β-Stereoselectivity | Reaction pathway deviating from SN2 mechanism. | Ensure strict anhydrous conditions. Use a strong, aprotic base (K2CO3) to promote the SN2 pathway [1]. |
| Undesired N1-Regioisomer | Lack of regiocontrol at the tetrazole ring. | Select 5-substituted tetrazoles. The C5 substituent favors bonding at the N2 position due to steric and electronic effects [1]. |
| Poor Overall Yield | Inefficient reaction setup or suboptimal reagent quality. | Use high-purity Hoffer's chlorosugar. Employ THF as the solvent and maintain a temperature of 60°C for 3-4 hours [1]. |
What is the mechanistic basis for the high beta-selectivity with this compound?
The high β-selectivity is achieved through a bimolecular nucleophilic substitution (SN2) mechanism at the anomeric carbon of the sugar [1]. In this mechanism, the nucleophile (the tetrazole) attacks the anomeric carbon from the opposite side of the leaving group (chloride). Since the neighboring 2-position is a non-participating deoxy carbon, and the 3,5-positions are protected with p-toluoyl groups, the SN2 attack is forced from the β-face, leading to inversion of configuration and high selectivity for the β-anomer [1]. This process is illustrated below.
Why does the reaction proceed with high N2-regioselectivity for 5-substituted tetrazoles?
The regioselectivity is controlled by steric and electronic effects. In 5-substituted tetrazoles, the carbon at the 5-position is part of an aromatic ring. The N1 atom is more sterically shielded, while the N2 atom is more accessible. Furthermore, theoretical (DFT) studies support that the N2 position is both sterically less hindered and electronically more favorable for the nucleophilic attack on the anomeric carbon [1].
What are the standard reaction conditions for this transformation?
The published protocol is as follows [1]:
For your reference, here is a summary of the key steps for the regioselective and stereoselective synthesis of N2-β-tetrazolyl nucleosides [1].
The search results confirm that controlling the reaction to favor the SN2 pathway is critical for beta-selectivity. While a 2019 study on catalytic selectivity was found, it pertained to nanoparticle catalysts for benzaldehyde hydrogenation and is not directly applicable to this specific nucleosidic reaction [2].
The table below summarizes potential issues, their causes, and solutions based on documented uses of Hoffer's chlorosugar.
| Problem | Possible Cause | Proposed Solution | Key References |
|---|---|---|---|
| Low yield in C-glycosylation | Use of suboptimal organometallic reagents. | Replace organocadmium or organozinc reagents with Normant-type aryl cuprates. This is a robust and highly efficient method. | [1] |
| Inconsistent results & need for extensive optimization | Use of Gilman-type aryl cuprates. | Gilman cuprates can be unpredictable and require significant optimization. Stick to Normant-type cuprates for reliable, high-yield C-glycosylation. | [1] |
| Poor stereoselectivity | Lack of control over the reaction pathway. | Leverage the SN2 mechanism at the anomeric center. This compound is well-suited for this, providing high stereoselectivity for 1',2'-cis-nucleoside analogues. | [2] |
Here are detailed methodologies for the most effective approaches identified in the search.
1. Robust C-Glycosylation using Normant-type Aryl Cuprates [1]
This method is described as a reliable solution to the drawbacks of other C-glycosylation techniques.
2. Regio- and Stereoselective Synthesis via SN2 Reaction [2]
This protocol highlights the inherent controllability of reactions at the anomeric center of this compound.
The diagram below outlines the primary decision points for achieving high yield in your glycosylation reaction, based on the information available.
Q: What is this compound primarily used for in synthesis? A: It is widely used as a key glycosyl donor for constructing C-aryl-nucleosides and O-aryl-glycosides. Its reactivity makes it particularly valuable for SN2-type reactions at the anomeric center, allowing for good stereocontrol [1] [2].
Q: Can I use this compound to make O-glycosides? A: Yes, but it requires a specific approach. One study found that using Gilman-type aryl cuprates with this compound in the presence of oxygen provided O-aryl-2'-deoxyribosides in up to 87% yield without forming C-glycosylated byproducts [1].
Q: Why is stereoselectivity a highlight in reactions with this reagent? A: The chlorosugar is designed to undergo a direct displacement reaction (SN2) at the anomeric carbon. This mechanism inherently provides better control over the stereochemistry of the final product compared to reactions that proceed through oxocarbenium ion intermediates [2].
The Hoffer's chlorosugar reaction is a regioselective and stereoselective SN2 substitution at the anomeric center of a chlorosugar, typically using a base like K₂CO₃ in THF [1]. Lewis acid catalysts are not mentioned in the primary literature for this specific reaction, but their general role in similar processes can be leveraged for optimization.
Lewis acids function as electron pair acceptors [2]. In the context of a reaction with a chlorosugar, a Lewis acid could potentially activate the substrate by binding to the chlorine atom or the ring oxygen, making the anomeric carbon more electrophilic and susceptible to nucleophilic attack. This can lead to accelerated reaction rates and improved stereoselectivity [3].
The choice of Lewis acid is critical. Here are some common types and their characteristics:
| Lewis Acid | Typical Uses | Considerations for this compound |
|---|---|---|
| Metal Halides (e.g., ZnCl₂, SnCl₄, FeCl₃) [3] | Common for Diels-Alder, Aldol, and carbonyl activation [3]. | Readily available, moderate strength. May coordinate with various Lewis basic sites on the sugar. |
| Boron-Based (e.g., BF₃•OEt₂, B(C₆F₅)₃) [3] [4] | Carbonyl activation, cocatalyst in transition metal catalysis [4]. | Strong, but moisture-sensitive. B(C₆F₅)₃ is a strong, sterically hindered Lewis acid. |
| Aluminum-Based (e.g., AlCl₃, AlMe₃, AlEt₂Cl) [3] [4] | Friedel-Crafts, cocatalyst in Ni-catalyzed reactions [4]. | Very strong, but highly reactive and sensitive. |
| Lanthanides (e.g., Sc(OTf)₃, Yb(OTf)₃) [3] | Aqueous-compatible Lewis acid catalysis. | Can be used in wet solvents, often offer high stereoselectivity. |
Here are some common problems and how to address them using Lewis acid catalysis:
| Problem | Possible Cause | Troubleshooting Steps |
|---|
| Low Regio-/Stereoselectivity | Poor catalyst control over nucleophile approach [3]. | 1. Switch to a bulkier Lewis acid (e.g., from BF₃ to B(C₆F₅)₃). 2. Use a chelating Lewis acid that can bind to two sites on the sugar molecule [3]. 3. Try lanthanide triflates like Sc(OTf)₃, known for high stereocontrol [3]. | | Slow Reaction Rate | Chlorosugar is not sufficiently activated. | 1. Increase Lewis acid loading (e.g., from 5 mol% to 20 mol%). 2. Use a stronger Lewis acid (e.g., from ZnCl₂ to SnCl₄). 3. Ensure rigorous solvent and reagent drying; even traces of water can deactivate Lewis acids. | | Decomposition of Starting Material or Product | Lewis acid is too strong, leading to side reactions like glycosidic bond cleavage. | 1. Dilute the Lewis acid with a less coordinating anion (e.g., use OTf⁻ instead of Cl⁻). 2. Reduce the reaction temperature. 3. Weaker Lewis acids like Cu(OTf)₂ or Zn(OTf)₂. | | No Reaction / Catalyst Inactive | Catalyst deactivated by moisture/air; incompatible with base. | 1. Confirm all glassware is dry and reactions are set up under inert atmosphere (N₂/Ar). 2. Pre-dry solvents over molecular sieves. 3. Add the Lewis acid after the base (K₂CO₃) has been added, to avoid direct, unproductive binding. |
This workflow can serve as a foundational protocol for your experiments. The diagram below outlines the key stages.
Step-by-Step Protocol:
Here are answers to some specific questions you might have:
| Question | Answer & Key Details |
|---|---|
| At which stage should anomers be separated? | After glycosylation but before or after full deprotection, depending on the strategy. Separation is often more straightforward after protecting group removal [1]. |
| What is the most common separation method? | Chromatography (flash column or other preparative methods) is the standard technique [1]. |
| Does the reaction favor one anomer? | The SN2 reaction with Hoffer's chlorosugar is highly stereoselective, but the desired β-anomer may still require purification from minor α-anomer side products [2] [1]. |
This workflow outlines the key decision points for a successful separation, based on the protocol from the synthesis of the DEAtC nucleoside [1].
The following steps are adapted from a published procedure for purifying the β-anomer of a fluorescent nucleoside analogue [1]:
For easy reference, here are the basic identifiers and properties of this compound [1].
| Property | Specification |
|---|---|
| Common Name | This compound |
| CAS Number | 3056-12-0 |
| Molecular Formula | C21H21ClO5 |
| Molecular Weight | 388.84 g/mol |
| IUPAC Name | 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride |
| Commercial Purity | Typically ~90% (as a solid powder) [2] |
Here are solutions to common problems encountered during the SN2 reaction with this compound.
| Problem | Possible Cause | Solution |
|---|---|---|
| Low β-Stereoselectivity | Reaction pathway deviating from SN2 mechanism; competing side reactions. | Strictly control reaction conditions to favor SN2: use anhydrous THF, high-quality K2CO3 base, and avoid protic solvents/acidic conditions that promote SN1 [3]. |
| Undesired N1 Regioisomer | Lack of regiocontrol with tetrazole coupling partners. | The method is inherently regioselective for the N2 position of 5-substituted tetrazoles. Ensure correct tetrazole substitution and use K2CO3 in THF as described [3]. |
| Poor Reaction Yield | Impure or degraded starting material; moisture in reaction. | Source fresh chlorosugar, store properly, and use rigorously anhydrous solvents. The chlorosugar is an α-anomer; anomerization or hydrolysis will reduce yield [3] [1]. |
This is a summarized methodology for the regioselective and stereoselective synthesis of N2-β-tetrazolyl nucleosides, adapted from the literature [3].
A primary issue is the incompatibility of azide groups with the standard phosphoramidite chemistry used in automated DNA synthesizers. The table below summarizes the problem and the proven solution involving the synthesis of stable azide-functionalized nucleosides [1].
| Aspect | Challenge | Solution from Literature |
|---|---|---|
| General Problem | Azides are typically unstable under the oxidative and acidic conditions of standard phosphoramidite chemistry [1]. | Develop optimized synthetic routes for azide-modified phosphoramidites that are stable enough for oligo synthesis [1]. |
| Stability Data | Conventional azide-containing building blocks degrade rapidly. | Novel azide-derivatized thymidine/cytidine phosphoramidites show <10% degradation after 6 hours at room temperature (as measured by ³¹P NMR) [1]. |
| Proof of Concept | Incorporating azide groups into a DNA sequence often fails. | The azide-modified thymidine phosphoramidite was successfully incorporated into a DNA sequence using standard synthesizer conditions [1]. |
The experimental workflow for creating and validating these stable phosphoramidites involves synthesis, stability testing, and application.
Detailed Experimental Protocol
The following methodology is adapted from research that successfully synthesized stable azide-functionalized phosphoramidites [1].
Key Reagents & Analysis:
Procedure:
Once successfully incorporated into an oligonucleotide, the azide group enables powerful downstream applications via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the classic "click" reaction [1] [3]. This reaction is highly reliable and can be used to attach various probes (e.g., fluorophores, biotin) to the nucleic acid.
When creating the troubleshooting FAQs, you may want to highlight these points:
| Issue Suspected | Possible Cause | Recommended Action | Preventive Measures |
|---|---|---|---|
| Low Reaction Yield | Incomplete SN2 displacement at anomeric center [1] | Confirm purity of starting chlorosugar (Purity: ~90%) [2]; ensure reaction with K2CO3 in THF [1] | Use fresh, properly stored Hoffer's chlorosugar; activate molecular sieves |
| Formation of Byproducts | Hydrolysis of acid-sensitive chlorosugar or protecting groups (p-toluoyl) [3] | Monitor reaction by TLC; use anhydrous solvents and inert atmosphere | Purity reagents (THF) to remove water and peroxides; minimize exposure to air |
| Difficulty in Product Isolation | Co-elution of product with similar polarity byproducts during chromatography | Optimize mobile phase (try gradient of Hexanes:EtOAc); analytical TLC to guide column conditions | Employ a purification train: aqueous work-up followed by chromatography [4] |
Q: What is the typical purity of commercially available this compound, and how should it be stored?
Q: The synthesis protocol mentions an SN2 reaction. Why is stereoselectivity achieved?
Q: Are there any specific safety considerations when working with this compound?
Since a specific protocol for this compound products is not available, the following diagram outlines a standard workflow for purifying similar organic reaction products, which can serve as a logical starting point for method development.
The table below summarizes how different factors influence the α/β ratio of glycosyl cyanides, primarily during the reaction of glycosyl halides with trimethylsilyl cyanide (TMSCN) [1] [2].
| Factor | Effect on Anomeric Ratio | Key Finding(s) |
|---|
| Lewis Acid | Major impact on β:α ratio and yield [1]. | FeCl3: Highest reported β:α ratio (5.7:1) [1]. SnCl4: Excellent yield (93%) with good β:α ratio (3:1); easily scalable [1]. BF3·OEt2: Moderate β-selectivity (2:1) [1]. Zn(OTf)2: Effective for 2,3-unsaturated glycosyl cyanides from glycals [2]. | | Temperature | Crucial for high yield and β-selectivity [1]. | Low temperature is essential. | | Protecting Groups | Determines stereospecificity when starting from 1-O-acyl sugars [3]. | 2-O-Acyl donor: Delivers 1,2-trans glycosyl cyanide via neighboring group participation [3]. 2-O-Benzyl donor: Leads to anomeric mixture without participation [3]. | | Starting Material | Dictates the mechanistic pathway and potential for control. | 1,2-O-Sulfinyl derivatives: Allows for stereospecific SN2-like displacement to yield 1,2-trans product [4]. |
This is a widely used method for synthesizing 2'-deoxyribose glycosyl cyanides on a multigram scale [1].
This method is useful for ribose and arabinose derivatives and leverages neighboring group participation for stereocontrol [3].
This method provides access to 2,3-unsaturated C-glycosides, which are valuable synthetic intermediates [2].
FAQ 1: How can I improve the β-selectivity of my reaction?
FAQ 2: I need a single anomer, but my reaction gives a mixture. What are my options?
FAQ 3: My reaction yield is low, even with good anomeric ratio. What could be wrong?
The flowchart below helps you select the most appropriate synthesis method based on your starting material and desired stereochemical outcome.
This compound is a valuable synthetic intermediate in nucleoside chemistry. Its key feature is the chlorine atom at the anomeric center, which acts as a leaving group in SN2-type displacement reactions [1] [2].
| Feature | Description |
|---|---|
| Reaction Type | Bimolecular Nucleophilic Substitution (SN2) [1] [2] |
| Key Reagent | 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride [3] |
| Anomeric Outcome | Inversion of configuration (α-chlorosugar → β-nucleoside) [1] [2] |
| Regioselectivity | High selectivity for N2-glycosylation of 5-substituted tetrazoles [1] |
| Reported Yield | Very good yield [1] |
The following diagram illustrates the workflow and logical relationship of the SN2 reaction that leads to the observed beta-selectivity.
The procedure below is adapted from the research by Bag et al. [1] [2]:
The search results confirm that this compound is an effective method for achieving beta-selective glycosylation, but they do not provide direct experimental data comparing its performance against other common glycosylation methods.
This compound is a key synthetic intermediate used in chemical glycosylation reactions to form the sugar-base bond in nucleosides.
A representative protocol for synthesizing cladribine using this compound illustrates the process [2]:
The following diagram outlines this two-step chemical synthesis workflow.
Enzymatic synthesis offers a modern alternative, using enzymes like nucleoside transglycosylase-2 (NDT-2) from Lactobacillus leichmannii to catalyze base exchange [3].
The table below provides a direct comparison of the two synthesis strategies.
| Feature | Chemical Synthesis (this compound) | Enzymatic Synthesis (NDT-2) |
|---|---|---|
| Core Principle | Chemical glycosylation reaction [2] | Enzymatic transglycosylation (base exchange) [3] |
| Key Reactant | 1-α-Chlorosugar (this compound) [2] | Natural 2'-deoxyribonucleoside (e.g., thymidine) [3] |
| Typical Scale | Laboratory scale (milligrams to grams) [2] | Gram-scale demonstrated [3] |
| Regioselectivity | High N9-selectivity over N7 (5.2:1 to 10:1), requires purification [2] | Inherently high regioselectivity for correct isomer [3] |
| Stereoselectivity | High β-selectivity, but anomeric by-products form [2] | Inherently high stereoselectivity [3] |
| Solvent System | Anhydrous organic solvents (e.g., MeCN, THF) [2] | Pure water [3] |
| Purification | Required after glycosylation and deprotection (chromatography) [2] | Simplified purification; high-value products easily isolated [3] |
| Reported Yield | Cladribine: ~56% overall yield [2] | Various analogues: Efficient, high-yielding gram-scale synthesis [3] |
A contemporary protocol for the enzymatic synthesis of 2'-deoxyribonucleoside analogues is as follows [3]:
The diagram below illustrates this efficient, one-step enzymatic process.
Your choice between chemical and enzymatic synthesis depends on project goals and constraints.
Consider this compound if your project requires flexibility to synthesize novel, non-natural nucleoside structures not recognized by enzymes, or if you are working in a traditional synthetic organic chemistry setting without access to biocatalysis resources [2].
Prefer Enzymatic Synthesis if your priority is a rapid, green chemistry approach for synthesizing base-modified analogues. It is ideal for scaling up to gram quantities or larger, minimizing purification challenges, and benefiting from inherent regio- and stereoselectivity without protecting groups [3].
The table below summarizes the core differences between these two approaches, highlighting their distinct mechanisms and applications.
| Feature | This compound (2-deoxyribose derivative) | Traditional Silyl-Hilbert-Johnson (SHJ) Reaction |
|---|---|---|
| Core Mechanism | SN2 Displacement at the anomeric center [1] | Electrophilic Activation followed by nucleophilic attack on a cyclic oxocarbenium ion [2] |
| Key Stereochemical Outcome | Inversion of configuration; allows for 1',2'-cis nucleoside analogue synthesis [1] | High β-selectivity for riboses due to neighboring group participation; low stereoselectivity for 2'-deoxyriboses [2] |
| Sugar Substrate | Specifically a 2-deoxy sugar (e.g., 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride) [3] | Protected ribose or deoxyribose derivatives (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) [2] |
| Scope & Selectivity | High regioselectivity demonstrated for N2 of tetrazolyl heterocycles; useful for synthesizing "unnatural" nucleosides [1] | Site selectivity can be unpredictable for heterocycles with multiple nucleophilic sites (e.g., purines) [2] |
| Primary Advantage | Provides a stereoselective route to 2'-deoxynucleosides, which is a challenge for traditional methods [1] | Mild, general method for forming ribonucleosides; well-established for a wide range of bases [2] |
Here is a detailed look into the experimental protocols and supporting data for each method.
This method is prized for its stereoselective synthesis of 2'-deoxy nucleoside analogues, which are crucial in antiviral and anticancer drug development.
Key Reagent: this compound, chemically defined as 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride (CAS# 3056-12-0) [3].
Mechanism: The reaction proceeds via a direct SN2 displacement by a nucleobase at the anomeric carbon (C1) of the sugar. This results in a clean inversion of configuration from the α-chloro sugar to the 1',2'-cis-β-nucleoside product [1].
Experimental Workflow: The diagram below outlines the key steps in a typical synthesis using this compound.
Supporting Experimental Data: A study by Bag et al. (2016) successfully utilized this method to synthesize N2-β-tetrazolyl unnatural nucleosides with high regio- and stereoselectivity [1]. The SN2 mechanism is key to achieving the desired β-configuration (1',2'-cis) for 2'-deoxy nucleosides in the D-ribo, D-lyxo, D-xylo, and D-arabino series, which is difficult to control with methods that proceed through a planar oxocarbenium ion intermediate [1].
This is the most common chemical method for forming nucleosides, particularly effective for ribonucleosides [2].
Key Reagents:
Mechanism:
Experimental Workflow: The following chart illustrates the sequence of the SHJ reaction for ribonucleoside synthesis.
Supporting Experimental Data: The SHJ reaction is highly effective for ribonucleosides. An example procedure from the literature produced guanosine in 66% yield with homogeneity and only traces of the undesired N7-anomer [2]. However, a significant limitation noted is the low stereoselectivity encountered when synthesizing deoxyribonucleosides directly from deoxyribose derivatives, due to the lack of neighboring group participation [2].
When deciding which synthetic route to employ, consider the following:
The table below outlines the core properties of Hoffer's chlorosugar and the recommended analytical techniques to characterize its thermal stability.
| Aspect | Description & Relevance |
|---|---|
| Chemical Identity | This compound (IUPAC: 2-deoxy-3,5-di-O-(4-toluoyl)-α-D-erythro-pentofuranosyl chloride) [1]. |
| Molecular Formula | C21H21ClO5 [1]. |
| Key Structural Feature | Anomeric chloride, a highly reactive functional group involved in SN2 reactions for nucleoside synthesis [2]. This site is likely susceptible to thermal and hydrolytic degradation. |
| Recommended Techniques | TGA (Thermogravimetric Analysis), DSC (Differential Scanning Calorimetry), Hot-Stage Microscopy, and FTIR-ATR at elevated temperatures [3]. |
To conduct a thermal stability study, you can adapt the following detailed methodologies, which are standard for characterizing similar compounds.
This method quantitatively measures mass loss as a function of temperature and is ideal for determining decomposition onset temperatures [3].
This technique provides molecular-level insight into structural changes and degradation pathways by monitoring functional groups under thermal stress [3].
The following diagrams map out the logical flow of a stability study and the key chemical relationships of this compound.
Diagram 1: Experimental workflow for thermal stability assessment, showing the progression from sample preparation through data analysis.
Diagram 2: Critical chemical features of this compound that influence its thermal stability.
The table below summarizes the key reactivity characteristics of this compound based on a specific synthetic application.
| Feature | Description |
|---|---|
| Reaction Type | SN2 (Bimolecular Nucleophilic Substitution) [1] |
| Reaction Site | Anomeric carbon of the sugar [1] |
| Leaving Group | Chloride (Cl⁻) [1] |
| Stereochemical Outcome | Stereoselective, inversion of configuration to form β-anomers [1] [2] |
| Regiochemical Outcome | Regioselective for N2-tetrazolyl products over N1-substitution [1] |
| Key Condition | K2CO3 in THF [1] |
The following methodology is adapted from the research paper for the stereoselective and regioselective synthesis of N2-β-tetrazolyl nucleosides using this compound [1]:
This workflow diagram illustrates the proposed reaction mechanism:
The high reactivity and observed selectivity of this compound can be understood through several chemical principles:
Irritant